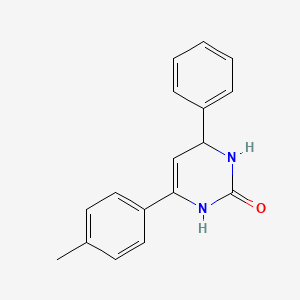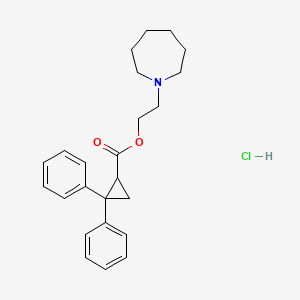![molecular formula C22H18N4O B14660499 N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline CAS No. 51124-76-6](/img/structure/B14660499.png)
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline is a complex organic compound that features an imidazole ring substituted with diphenyl groups and an aniline moiety with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline typically involves the reaction of 4,5-diphenylimidazole with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its chromogenic properties
Wirkmechanismus
The mechanism by which N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenylimidazole: Shares the imidazole core but lacks the aniline and methoxy groups.
N-[(4,5-diphenylimidazol-2-ylidene)amino]quinolin-8-amine: Similar structure but with a quinoline moiety instead of an aniline group.
Uniqueness
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the aniline moiety, in particular, can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
51124-76-6 |
|---|---|
Molekularformel |
C22H18N4O |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(4,5-diphenyl-1H-imidazol-2-yl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C22H18N4O/c1-27-19-14-12-18(13-15-19)25-26-22-23-20(16-8-4-2-5-9-16)21(24-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,23,24) |
InChI-Schlüssel |
LEKYIHVWFVQKEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
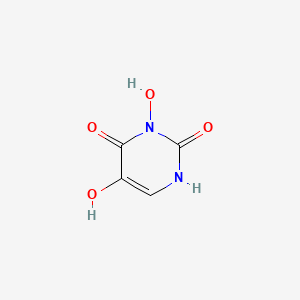


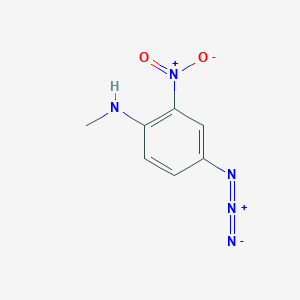
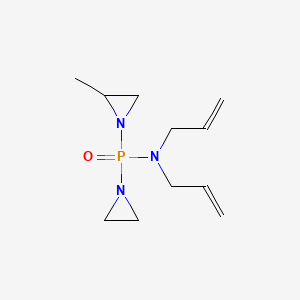
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)



